4-Chlorophenyl glycidyl ether

Description

Chemical Identity and Classification

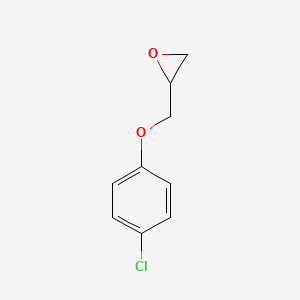

This compound is systematically classified as an aromatic glycidyl ether compound with the molecular formula Carbon-9 Hydrogen-9 Chlorine Oxygen-2 and a molecular weight of 184.62 grams per mole. The compound is officially registered under Chemical Abstracts Service number 2212-05-7 and European Inventory of Existing Commercial Chemical Substances number 218-655-8. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as 2-[(4-chlorophenoxy)methyl]oxirane.

The structural framework of this compound consists of a para-chlorinated phenyl ring connected through an ether linkage to a glycidyl moiety containing the characteristic oxirane ring. The Standard International Chemical Identifier for this compound is InChI=1S/C9H9ClO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2, with the corresponding Standard International Chemical Identifier Key being KSLSZOOZWRMSAP-UHFFFAOYSA-N. The canonical Simplified Molecular Input Line Entry System representation is C1C(O1)COC2=CC=C(C=C2)Cl.

Table 1: Chemical Identity Parameters of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C9H9ClO2 |

| Molecular Weight | 184.62 g/mol |

| Chemical Abstracts Service Number | 2212-05-7 |

| European Inventory Number | 218-655-8 |

| International Union of Pure and Applied Chemistry Name | 2-[(4-chlorophenoxy)methyl]oxirane |

| XLogP3-AA Value | 2.2 |

| Melting Point | 31-33°C |

| Boiling Point | 263.86°C (estimated) |

The compound exhibits characteristic physical properties that reflect its aromatic-aliphatic hybrid structure. At ambient conditions, this compound exists as a solid with a relatively low melting point of 31-33°C, facilitating its conversion to liquid form for various applications. The estimated boiling point of 263.86°C and calculated density of 1.1989 grams per cubic centimeter indicate moderate volatility and typical organic compound density characteristics.

Classification within the broader chemical taxonomy places this compound in the glycidyl ether family, which are characterized by the presence of an oxirane ring linked to various organic groups through ether bonds. The compound's aromatic character, derived from the chlorinated phenyl substituent, distinguishes it from aliphatic glycidyl ethers and confers specific electronic properties that influence its reactivity patterns and applications.

Historical Development and Discovery

The development of glycidyl ethers as a chemical class emerged from early investigations into epoxide chemistry and ether synthesis methodologies. Historical patent literature indicates that glycidyl ether synthesis was established through the fundamental reaction of epichlorohydrin with various phenolic compounds in the presence of alkaline catalysts. The specific synthesis of chlorinated phenyl glycidyl ethers represents an extension of these foundational methodologies to incorporate halogenated aromatic systems.

Early research into epichlorohydrin-based synthetic routes was pioneered by studies that established the two-step coupling and dehydrohalogenation process for glycidyl ether formation. The process involves initial coupling of epichlorohydrin with phenolic compounds under basic conditions, followed by dehydrochlorination to form the characteristic oxirane ring structure. Historical patent documentation reveals that improvements in this methodology included the development of phase-transfer catalysis and optimized base treatment protocols.

The significance of chlorinated aromatic glycidyl ethers became apparent as researchers recognized their enhanced reactivity profiles compared to unsubstituted analogs. The electron-withdrawing nature of the chlorine substituent in the para position influences both the nucleophilicity of the phenolic oxygen and the subsequent reactivity of the formed glycidyl ether. This understanding drove targeted synthesis efforts to develop specific chlorinated variants for specialized applications.

Documentation from the Centers for Disease Control and Prevention indicates that glycidyl ethers as a class have been subject to comprehensive toxicological and exposure assessments since the mid-20th century. These investigations contributed to the establishment of proper handling protocols and industrial safety standards that facilitated the broader adoption of these compounds in research and commercial applications.

Significance in Organic Chemistry and Polymer Science

The significance of this compound in organic chemistry stems from its dual functionality as both an electrophilic and nucleophilic reactive species. The epoxide ring provides a highly reactive electrophilic center that readily undergoes ring-opening reactions with various nucleophiles, while the aromatic ether linkage can participate in additional chemical transformations. This bifunctional reactivity enables the compound to serve as a versatile building block for complex molecular architectures.

In polymer science, this compound finds primary application as a reactive diluent in epoxy resin formulations. Reactive diluents such as this compound are employed to reduce the viscosity of epoxy systems while maintaining the capability to participate in the curing process through their epoxide functional groups. The aromatic character of the chlorophenyl substituent contributes to enhanced thermal and mechanical properties in the resulting cured polymers compared to aliphatic diluent alternatives.

The compound's role in pharmaceutical intermediate synthesis represents another significant application area. The high reactivity of the oxirane group enables selective ring-opening reactions that can be employed to construct complex pharmaceutical scaffolds. Beta-blocker therapeutic agents represent one class of pharmaceuticals that can potentially utilize glycidyl ether intermediates in their synthetic pathways.

Table 2: Applications of this compound in Different Fields

| Application Area | Specific Use | Functional Role |

|---|---|---|

| Polymer Science | Epoxy resin modification | Reactive diluent |

| Organic Synthesis | Chemical intermediate | Electrophilic building block |

| Material Science | Composite materials | Cross-linking agent |

| Pharmaceutical Chemistry | Drug intermediate synthesis | Synthetic building block |

| Surface Modification | Chemical linking | Bifunctional coupling agent |

Research in polymer chemistry has demonstrated that glycidyl ethers can undergo both anionic and cationic polymerization mechanisms. The anionic polymerization of glycidyl ethers produces polymers with backbones similar to polyethylene glycol but with aromatic side chains that alter the material properties significantly. These modifications affect ion transport characteristics and glass transition temperatures, making such polymers valuable for specialized applications.

The application of this compound in chemical linking and surface modification processes exploits its ability to form covalent bonds with hydroxyl-containing surfaces while retaining the reactive epoxide group for subsequent functionalization. This dual reactivity makes it particularly valuable as a chemical linker in applications requiring permanent attachment of functional groups to various substrates.

Current Research Trends and Applications

Contemporary research in this compound chemistry focuses on advanced synthetic methodologies and novel application areas. Recent studies have investigated the use of phase-transfer catalysts and Lewis acid catalysts to optimize synthesis conditions and improve product yields. Tetrabutyl ammonium bromide and aluminum chloride have been identified as effective catalysts for the synthesis of chlorophenyl glycidyl ethers from corresponding phenols and epichlorohydrin.

Current investigations into polymerization chemistry have revealed sophisticated approaches to controlled polymerization of glycidyl ether compounds. Research published in Macromolecules demonstrates the successful application of reversible addition-fragmentation chain-transfer polymerization techniques to similar glycidyl ether monomers. These controlled polymerization methods enable the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions.

Advanced spectroscopic characterization techniques have become increasingly important in current research efforts. Nuclear magnetic resonance spectroscopy provides detailed structural information about glycidyl ether compounds, with characteristic chemical shifts observed for the epoxide protons and aromatic proton patterns. The availability of comprehensive spectroscopic databases facilitates rapid identification and purity assessment of synthetic products.

Table 3: Current Research Focus Areas and Methodologies

| Research Area | Methodology | Objectives |

|---|---|---|

| Synthesis Optimization | Phase-transfer catalysis | Improved yields and selectivity |

| Polymer Chemistry | Controlled radical polymerization | Well-defined polymer architectures |

| Analytical Chemistry | Advanced spectroscopy | Enhanced characterization methods |

| Material Science | Nanocomposite development | Enhanced mechanical properties |

| Surface Chemistry | Chemical grafting | Functional surface modifications |

The development of glycidyl ether-based nanocomposites represents an emerging research direction. Studies have investigated the use of benzyl glycidyl ether as a dispersant for graphene in epoxy matrices, demonstrating the potential for aromatic glycidyl ethers to serve multiple functions in advanced composite materials. The aromatic nature of chlorophenyl glycidyl ether suggests similar potential for enhancing the dispersion of carbon-based nanomaterials through pi-pi interactions.

Research into biochemical applications has explored the use of glycidyl ethers as protein modification reagents. The electrophilic nature of the epoxide ring enables selective reaction with nucleophilic amino acid residues, providing a method for covalent protein modification. These applications require careful consideration of reaction conditions to achieve selective modification without compromising protein function.

Current synthetic methodologies also include investigations into enantioselective synthesis approaches. While most conventional synthetic routes produce racemic mixtures, recent research has explored enzymatic and asymmetric synthesis methods to obtain optically pure glycidyl ether compounds. These developments are particularly relevant for pharmaceutical applications where stereochemistry is crucial for biological activity.

The integration of green chemistry principles into glycidyl ether synthesis represents another current research trend. Alternative synthetic routes that minimize the use of chlorinated solvents and reduce waste generation are being actively investigated. The development of glycerol-based synthetic routes for epichlorohydrin production exemplifies this approach to more sustainable glycidyl ether chemistry.

Properties

IUPAC Name |

2-[(4-chlorophenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLSZOOZWRMSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2212-05-7 | |

| Record name | 2-[(4-Chlorophenoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1-(p-chlorophenoxy)-2,3-epoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2212-05-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chlorophenyl 2,3-epoxypropyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorophenyl glycidyl ether can be synthesized through the Williamson Ether Synthesis . This method involves the reaction of 4-chlorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the epoxide ring of epichlorohydrin, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the same Williamson Ether Synthesis but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The process may involve continuous flow reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl glycidyl ether undergoes several types of chemical reactions, including:

Nucleophilic substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted products.

Acidic cleavage: The ether bond can be cleaved by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), resulting in the formation of 4-chlorophenol and glycidol.

Common Reagents and Conditions:

Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.

Acidic cleavage: Strong acids such as HBr or HI are used, often in aqueous solutions, to cleave the ether bond.

Major Products:

Nucleophilic substitution: Depending on the nucleophile used, products can include various substituted ethers, amines, or thiols.

Acidic cleavage: The major products are 4-chlorophenol and glycidol.

Scientific Research Applications

4-Chlorophenyl glycidyl ether is a chemical compound with the formula and a CAS Registry Number of 2212-05-7. It is classified as a glycidyl ether, characterized by a chlorinated phenyl group attached to a glycidyl moiety. This compound typically appears as a colorless to pale yellow liquid and is reactive due to its epoxide functional group.

Synthesis and Properties

This compound is synthesized through the reaction of 4-chlorophenol with epichlorohydrin in the presence of a base catalyst, such as sodium hydroxide. It exists as a white to slightly yellow solid at room temperature, with a melting point between 31-33 °C. While slightly soluble in water, it readily dissolves in organic solvents like ethanol, acetone, and dichloromethane.

Applications in Industry and Research

This compound has found use in industrial and research settings.

Epoxy Resins: It is commonly used as a reactive diluent in epoxy resins. It readily undergoes ring-opening polymerization, forming epoxy resins with diverse properties depending on the initiator and reaction conditions. These epoxy resins exhibit excellent adhesion, mechanical strength, and chemical resistance, making them suitable for coatings, composites, and adhesives .

Polymer Synthesis: It serves as a valuable monomer in the synthesis of various polymers.

Chemical Reactions: Research indicates that this compound interacts with nucleophiles, leading to various product formations and can form cross-linked networks when combined with other epoxy systems, influencing the thermal and mechanical properties of the resultant materials.

Therapeutic Applications: Recent research suggests potential applications of this compound in the development of novel therapeutic agents, with studies showing its ability to inhibit specific enzymes involved in various diseases, including cancer and neurodegenerative disorders. However, further investigation is needed to explore its efficacy and safety in clinical settings.

Safety Considerations

This compound exhibits biological activity that raises safety concerns. It is classified as a potential skin irritant and sensitizer, potentially leading to allergic reactions upon exposure. Studies have indicated that compounds within this class can have cytotoxic effects and have shown carcinogenic properties in animal models in laboratory settings.

Mechanism of Action

The mechanism of action of 4-chlorophenyl glycidyl ether primarily involves the epoxide ring-opening reactions . The epoxide group is highly reactive and can be attacked by nucleophiles, leading to the formation of various substituted products . This reactivity makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Aliphatic : Aryl glycidyl ethers (e.g., PGE, CGE, 4-chlorophenyl) exhibit lower reactivity in cationic polymerization compared to aliphatic ethers (e.g., BGE, AGE) due to reduced stability of protonated oxonium intermediates .

2.2 Reactivity in Polymerization and Cross-Linking

- Frontal Polymerization : Aliphatic glycidyl ethers like BGE and NDGE undergo rapid UV-triggered frontal polymerization, reaching temperatures up to 250°C. In contrast, aryl glycidyl ethers (e.g., PGE, 4-cresyl glycidyl ether) show sluggish reactivity due to interactions between aromatic rings and oxonium ions .

- Epoxy Resin Formulations: this compound may improve cross-linking density in resins compared to non-halogenated analogs, similar to how catechin-derived glycidyl ethers reduce swelling in DGEBA-based systems .

Biological Activity

4-Chlorophenyl glycidyl ether (4-CPGE) is an epoxide compound that has garnered attention due to its biological activities, particularly its mutagenic properties and potential cytotoxic effects. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its epoxide group, which contributes to its reactivity and biological interactions. The chemical formula is CHClO, and it features a chlorinated phenyl ring attached to a glycidyl ether moiety. This structure allows for various metabolic transformations within biological systems.

Mutagenicity and Cytotoxicity

Research indicates that 4-CPGE exhibits significant mutagenic activity. A study evaluating various epoxides found that 4-CPGE was among the most mutagenic compounds tested, showing a high number of revertant colonies in bacterial assays (Table 1) . The mutagenic potential of 4-CPGE is believed to arise from its ability to form adducts with DNA, leading to mutations.

Table 1: Mutagenicity of Selected Epoxides

| Compound | Revertants per Plate | % Reduction in Mutagenicity |

|---|---|---|

| This compound | 991 ± 86 | 0% |

| Allylbenzene Oxide | 1883 ± 82 | 0% |

| Styrene Oxide | 651 ± 44 | 65% |

As shown in Table 1, the mutagenic activity of 4-CPGE was significant, with no reduction in mutagenicity noted when combined with glutathione or cytosolic fractions .

The biological activity of 4-CPGE is largely attributed to its interaction with cellular components. Specifically, it has been shown to bind with glutathione in liver microsomes, which may influence its detoxification pathways . Additionally, the compound's epoxide group can react with nucleophiles in cells, leading to the formation of DNA adducts that can cause mutations.

Case Studies

Absorption and Metabolism

The absorption characteristics of glycidyl ethers indicate that they can penetrate biological membranes effectively. Studies have shown high percutaneous absorption rates for related compounds in animal models . The metabolic pathways typically involve hydrolysis by epoxide hydrolases, leading to less reactive diols which may be less harmful than their parent compounds.

Q & A

Q. What are the recommended methods for synthesizing 4-Chlorophenyl glycidyl ether with high purity, and how can reaction conditions be optimized?

Synthesis typically involves the nucleophilic ring-opening of epichlorohydrin with 4-chlorophenol under alkaline conditions. Key steps include:

- Catalyst selection : Use sodium hydroxide or potassium carbonate to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the epoxide .

- Temperature control : Maintain 40–60°C to balance reaction rate and side-product formation (e.g., oligomerization of epoxide groups).

- Purification : Distillation under reduced pressure (e.g., 19 mmHg for analogs like phenyl glycidyl ether, boiling point ~161–162°C) or chromatography for high-purity isolation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, indirect-vent goggles, and chemical-resistant clothing to prevent skin/eye contact, as glycidyl ethers are sensitizers and irritants .

- Ventilation : Use fume hoods to minimize inhalation exposure; airborne levels should be monitored via sorbents like Amberlite XAD-7, validated for glycidyl ether capture .

- Emergency procedures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Pulmonary edema risks necessitate immediate medical attention for respiratory distress .

Q. How can researchers quantify this compound in environmental or biological matrices?

- Gas Chromatography (GC) : Capillary GC with flame ionization detection (FID) is effective for volatile analogs like allyl glycidyl ether. Derivatization may enhance sensitivity for polar metabolites .

- High-Performance Liquid Chromatography (HPLC) : Use UV detection (e.g., 254 nm) for aromatic glycidyl ethers. Reverse-phase C18 columns with acetonitrile/water gradients achieve baseline separation .

- Sample preparation : Solid-phase extraction (SPE) using XAD-7 resin retains glycidyl ethers efficiently, even at high humidity .

Advanced Research Questions

Q. What experimental models evaluate the carcinogenic potential of this compound, and how do mechanistic studies inform risk assessment?

- In vivo carcinogenicity : Rodent inhalation studies (e.g., 6–73.5 mg/m³ for phenyl glycidyl ether analogs) assess nasal cavity tumors, a common endpoint for reactive epoxides. Histopathology and glutathione depletion assays confirm target organ toxicity .

- Genotoxicity assays :

- Bacterial mutagenicity (Ames test): Positive results in Salmonella strains indicate direct DNA alkylation .

- Mammalian cell transformation: Syrian hamster embryo assays reveal clonal expansion potential .

- Mechanistic contradictions : While some glycidyl ethers (e.g., phenyl glycidyl ether) lack chromosomal aberrations in vivo, their strong epoxide reactivity necessitates classification as Group 2B carcinogens .

Q. How does the epoxide group’s reactivity influence this compound’s utility in synthesizing functionalized polymers?

- Cationic ring-opening polymerization : Initiated by Lewis acids (e.g., BF₃), this method creates branched polyether networks. Co-polymerization with multi-topic glycidyl ethers (e.g., glycerol glycidyl ether) enhances crosslinking density .

- Functionalization : Allyl or vinyl glycidyl ether derivatives enable post-polymerization modifications (e.g., thiol-ene click chemistry) for tailored hydrophobicity or bioactivity .

- Challenges : Competing hydrolysis of the epoxide group requires anhydrous conditions and inert atmospheres during synthesis .

Q. How can researchers resolve discrepancies between in vitro and in vivo toxicity data for glycidyl ether derivatives?

- Dosimetry adjustments : Account for metabolic differences (e.g., hepatic glutathione conjugation in vivo vs. direct cell exposure in vitro) using physiologically based pharmacokinetic (PBPK) modeling .

- Endpoint harmonization : Compare in vitro micronucleus assays with in vivo dominant lethal tests to validate genotoxicity thresholds .

- Species-specific metabolism : Rabbit dermal absorption studies (high for phenyl glycidyl ether) may overestimate human risk; use human-derived hepatocytes for extrapolation .

Methodological Tables

Q. Table 1. Analytical Methods for this compound Detection

Q. Table 2. Key Toxicity Endpoints for Glycidyl Ether Analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.